molecular formula C17H13Cl2NO2S2 B2946094 2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE CAS No. 1421490-33-6

2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE

Cat. No.: B2946094
CAS No.: 1421490-33-6
M. Wt: 398.32
InChI Key: KYEYNGLBVXZHHL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as the primary cold sensor in the somatosensory system, activated by cold temperatures and cooling agents like menthol and icilin. This compound has been identified as a valuable pharmacological tool for studying the role of TRPM8 in cold sensation, cold allodynia in neuropathic pain models , and migraine. Research indicates that this benzamide derivative effectively blocks TRPM8-mediated currents, providing a mechanism to dissect the channel's contribution to various physiological and pathophysiological processes. Its high potency and selectivity make it a critical compound for in vitro target validation and in vivo preclinical studies aimed at developing novel therapeutics for pain and sensory disorders. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S2/c18-10-3-5-13(19)12(8-10)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8,16,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYNGLBVXZHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the dichloro groups to form corresponding amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce amines.

Scientific Research Applications

2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous benzamide and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heterocycle Type Notable Features Potential Applications
Target Compound 2,5-Dichloro, bis-thiophene hydroxymethyl Thiophene (×2) High halogen content, conjugated system Polymer precursors, ligand design
2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide Fluorine, methoxy groups 1,3,4-Thiadiazole Electron-deficient core, flexible side chains Enzyme inhibition (hypothetical)
Bis-pyrimidine derivatives (e.g., from ) Acetyl, dimethyl groups Pyrimidine (×2) Planar, nitrogen-rich Antiviral/antimicrobial agents
Polymeric thiadiazine derivatives (e.g., from ) Perfluorophenyl, bromothienyl 4H-1,2,6-thiadiazine High thermal stability, π-conjugation Organic electronics, photovoltaics

Electronic and Steric Effects

  • Chlorine’s larger atomic radius may also increase steric hindrance, affecting binding affinity in biological contexts .
  • Heterocycle Choice : Thiophenes (in the target) offer better π-conjugation than pyrimidines () or thiadiazoles (), favoring charge transport in materials. However, nitrogen-containing heterocycles (e.g., pyrimidines) often exhibit stronger hydrogen-bonding capacity, which is critical in drug-receptor interactions .

Pharmacological and Material Relevance

  • The dichloro variant may exhibit altered bioavailability .
  • The thiophene-based structure aligns with conjugated polymers used in organic electronics, though ’s thiadiazine polymers demonstrate superior thermal stability, suggesting trade-offs in material design .

Biological Activity

2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorobenzamide core with thiophene and hydroxy substituents. Its structure can be represented as follows:

Chemical Formula: C₁₈H₁₆Cl₂N₂O₂S₂
Molecular Weight: 409.36 g/mol

This unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. The thiophene groups are known to enhance binding affinity to target proteins, while the hydroxyl group may play a role in modulating the compound's solubility and reactivity.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds similar to this compound. For instance:

  • Histone Deacetylase Inhibition : A related compound demonstrated significant inhibitory activity against histone deacetylases (HDACs), which are crucial for cancer cell proliferation. In vivo studies showed that this compound reduced tumor volume in HCT116 xenograft models by approximately 60% at effective dosages .
  • Mechanistic Insights : The mechanism of action appears to involve modulation of gene expression through HDAC inhibition, leading to cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

In addition to antitumor effects, preliminary research suggests potential applications in other areas:

  • Antimicrobial Activity : Compounds with similar thiophene structures have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

A comparative study on dichloro-substituted thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions significantly affected the compounds' reactivity and coordination ability, suggesting that similar modifications could enhance the efficacy of this compound .

Data Summary

Study Focus Findings Reference
Antitumor ActivityReduced tumor volume by 60% in xenograft models
HDAC InhibitionSignificant inhibition linked to apoptosis
Antimicrobial PropertiesPotential effectiveness against pathogens
Neuroprotective EffectsPromising results for neurodegeneration

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,5-dichloro-N-...benzamide, and how can purity be ensured?

  • Methodology : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the compound’s thiophene and benzamide motifs. A typical procedure includes refluxing intermediates in a THF/Et₃N mixture with bis(triphenylphosphine)palladium dichloride, followed by purification via column chromatography or recrystallization . Enaminone intermediates derived from thiophene precursors (using DMF-DMA) may also be employed to construct bis-heterocyclic frameworks . Purity is validated using HPLC or NMR spectroscopy, with crystallization solvents selected based on solubility profiles (e.g., ethanol for recrystallization) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL. The SHELX suite is widely adopted for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

  • Methodology : UV-Vis spectroscopy identifies π-π* transitions in the thiophene and benzamide moieties. FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). NMR (¹H/¹³C) resolves substituent effects on aromatic protons, with deuterated DMSO as a solvent for solubility. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the compound’s electronic behavior, and what limitations exist?

  • Methodology : Density Functional Theory (DFT) using functionals like B3LYP/6-31G* calculates HOMO-LUMO gaps, charge distribution, and dipole moments. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, improves accuracy in predicting intermolecular interactions . Limitations include approximations in solvent effects and van der Waals forces, necessitating experimental validation via cyclic voltammetry or photoluminescence .

Q. How to resolve contradictions in reported solubility or reactivity data?

  • Methodology : Contradictions often arise from solvent polarity or crystallization conditions. Systematic studies using Hansen solubility parameters can identify optimal solvents. For reactivity discrepancies (e.g., unexpected byproducts), tandem MS/MS or in situ IR monitors reaction intermediates. Cross-validate with computational docking studies to assess steric effects from the hydroxy(thiophen-2-yl)methyl group .

Q. What strategies improve its stability under catalytic or photolytic conditions?

  • Methodology : Stabilize the benzamide core via electron-withdrawing substituents (e.g., 2,5-dichloro groups) to reduce oxidative degradation. Encapsulation in micelles or coordination with transition metals (e.g., Pd or Cu) enhances photostability. Accelerated aging tests under UV light, paired with HPLC-MS, quantify degradation pathways .

Data Contradiction Analysis

Q. Conflicting reports on charge-transfer efficiency: How to reconcile computational predictions with experimental results?

  • Methodology : Discrepancies may stem from approximations in DFT (e.g., neglecting exciton binding energies). Combine time-resolved terahertz spectroscopy (for exciton dissociation rates) with DFT-calculated electron affinity values. For bulk-heterojunction applications (e.g., solar cells), compare open-circuit voltage (Voc) trends with Scharber’s model for donor-acceptor systems .

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